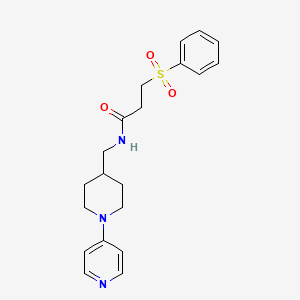

3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

描述

属性

IUPAC Name |

3-(benzenesulfonyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c24-20(10-15-27(25,26)19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFQUNMCRGRGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 2034588-76-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The compound features a phenylsulfonyl group attached to a piperidine moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034588-76-4 |

| Molecular Formula | C20H25N3O3S |

| Molecular Weight | 387.5 g/mol |

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies on similar compounds have shown the ability to inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses. For example, compounds with a similar sulfonamide structure have been evaluated for their ability to reduce LPS-induced NO secretion in RAW264.7 macrophages . This suggests that further investigation into the anti-inflammatory potential of this compound could yield promising results.

Anticancer Activity

Emerging research has highlighted the potential anticancer activity of sulfonamide derivatives. Compounds with structural similarities have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve modulation of signaling pathways such as AKT/mTOR and NF-kB, which are crucial in cancer progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related compounds demonstrated that certain phenylsulfonyl piperidines exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inflammatory Response : In an experimental model using RAW264.7 cells, a related sulfonamide was found to significantly decrease NO production at concentrations as low as 6 µM without cytotoxic effects .

- Cancer Cell Viability : A series of piperidine derivatives were tested against glioma cells, showing IC50 values indicating potent antiproliferative effects . The mechanism involved multiple pathways leading to cell death, highlighting the therapeutic potential of these compounds.

科学研究应用

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C20H25N3O2S

- Molecular Weight : 373.55 g/mol

- Functional Groups : The presence of a phenylsulfonyl group and a piperidine moiety contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide are being evaluated for their ability to inhibit key signaling pathways involved in cancer progression. For instance, investigations into phosphatidylinositol 3-kinase (PI3K) inhibitors have shown that modifications in chemical structure can enhance selectivity and potency against various cancer cell lines .

Neuropharmacological Effects

The piperidine derivative structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly regarding anxiety and depression disorders. These studies often focus on the modulation of serotonin and dopamine receptors, which are critical in mood regulation .

Anti-inflammatory Properties

The sulfonamide moiety in the compound has been linked to anti-inflammatory activity. Research on related compounds has demonstrated their capacity to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . This positions this compound as a candidate for developing new anti-inflammatory agents.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that allow for the modification of functional groups to enhance biological activity. Recent advancements in synthetic methodologies have enabled the development of various derivatives, each exhibiting unique pharmacological profiles. For example, derivatives with altered substituents on the piperidine ring have been shown to improve efficacy against specific targets in cancer therapy .

Case Study: Anticancer Screening

A study evaluated the anticancer properties of a series of piperidine-based compounds, including analogs of this compound). The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study: Neuropharmacological Assessment

In a neuropharmacological assessment, researchers tested the effects of various piperidine derivatives on depression models in rodents. The results showed that certain modifications led to enhanced antidepressant-like effects, indicating that similar structural features could be beneficial for developing new treatments for mood disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfonamide and Piperidine Derivatives

- W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide): Both compounds share a sulfonamide group and piperidine core. However, W-18 incorporates a nitrophenylethyl substituent and a chlorophenyl group, whereas the target compound uses a pyridin-4-yl-piperidinylmethyl motif.

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide :

This compound shares the propanamide and 4-piperidinyl groups but replaces the pyridinyl and phenylsulfonyl with a methoxymethyl and phenyl group. The methoxymethyl substituent may improve lipophilicity, while the absence of a sulfonyl group could reduce oxidative stability .

Propanamide Backbone Variations

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide :

A fentanyl analog with a fluorophenyl group and phenylethyl-piperidine substitution. The fluorine atom enhances lipophilicity and opioid receptor affinity, whereas the target compound’s pyridinyl-sulfonyl combination likely shifts selectivity away from opioid receptors .- 3-[3,5-Dimethyl-1-(6-piperidinopyridazin-3-yl)pyrazol-4-yl]-N-(3-fluoro-4-methylphenyl)propanamide: Features a pyridazine-piperidine hybrid and fluorophenyl group.

Sulfur-Containing Analogs

- 3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: Replaces the phenylsulfonyl group with a phenylthioether.

Structural and Functional Implications

Research Findings and Pharmacological Insights

- Receptor Selectivity: The pyridinyl-piperidine motif in the target compound is distinct from fentanyl’s phenylethyl-4-piperidinyl structure (), suggesting non-opioid targets.

- Metabolic Stability : The phenylsulfonyl group may resist cytochrome P450 oxidation better than thioethers or methoxymethyl groups .

- Solubility : Pyridine’s nitrogen atom likely improves aqueous solubility compared to purely aromatic substituents (e.g., W-18’s nitrophenyl) .

常见问题

Q. What are the established synthetic routes for 3-(phenylsulfonyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, and what intermediates are critical in its multi-step synthesis?

The synthesis typically involves sequential functionalization of the piperidine core. A key intermediate is 1-(pyridin-4-yl)piperidin-4-ylmethanamine, which undergoes sulfonylation with phenylsulfonylpropionyl chloride under anhydrous conditions. Critical steps include the use of propionic anhydride for acylation and chloroform extraction for purification . Intermediate characterization via H NMR (e.g., aromatic proton signals at 7.40–7.24 ppm and methylene groups at 3.66 ppm) ensures structural fidelity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the piperidine and pyridine moieties, with distinct signals for aromatic protons (6.5–8.5 ppm) and sulfonyl groups. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (e.g., GC/MS matching calculated molecular weight) are standard for purity assessment .

Q. What initial biological screening approaches are recommended to evaluate this compound's bioactivity?

Begin with in vitro assays such as enzyme inhibition studies (e.g., fluorescence-based kinase assays) and antimicrobial susceptibility testing (MIC determination via broth microdilution). Cell viability assays (MTT or ATP-luminescence) in cancer cell lines can preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or cell-line-specific responses. Validate findings using orthogonal methods: compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding affinity. Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) and include positive controls like known kinase inhibitors .

Q. What in silico strategies are recommended to predict the binding affinity and selectivity of this compound toward target receptors?

Use molecular docking (AutoDock Vina) to model interactions with the ATP-binding pocket of kinases. Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns can assess binding stability. Validate predictions with mutagenesis studies targeting residues like Lys48 or Asp166 in kinase domains .

Q. What methodologies are employed to assess the metabolic stability and pharmacokinetic properties of this sulfonamide-containing compound?

Conduct hepatic microsomal stability assays (human/rat liver microsomes) to measure half-life () and intrinsic clearance. Plasma protein binding (ultrafiltration) and Caco-2 permeability assays predict oral bioavailability. LC-MS/MS quantifies compound levels in pharmacokinetic studies .

Q. How does the pyridinyl-piperidine moiety influence the compound’s physicochemical properties and target engagement?

The pyridine ring enhances water solubility (logP reduction by ~0.5 units) and participates in hydrogen bonding with Asp104 in carbonic anhydrase IX. Piperidine’s conformational flexibility improves binding entropy, as shown by isothermal titration calorimetry (ITC) .

Q. What experimental design approaches are optimal for optimizing reaction yields in the synthesis of this compound?

Apply Design of Experiments (DoE) to screen variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5% Pd/C). Response surface methodology (RSM) identifies optimal conditions, while flow chemistry (Omura-Sharma-Swern oxidation) improves reproducibility and scalability .

Q. How can researchers validate target engagement and mechanism of action in cellular models for this compound?

Use CRISPR-Cas9 knockout models to silence putative targets (e.g., EGFR or PI3K). Western blotting for phosphorylated downstream proteins (e.g., AKT, ERK) confirms pathway modulation. Competitive binding assays with S-labeled ATP provide direct evidence of target occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。